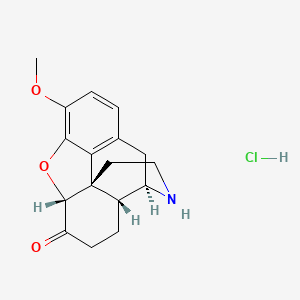

Norhydrocodone Hydrochloride

Description

Contextualizing Norhydrocodone (B1253062) Hydrochloride as a Primary Opioid Metabolite

Hydrocodone undergoes extensive metabolism in the liver primarily through two distinct pathways involving the cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.gov One pathway is O-demethylation, catalyzed by the CYP2D6 enzyme, which converts hydrocodone to hydromorphone. nih.govdrugbank.com The other, and major, metabolic pathway is N-demethylation, predominantly mediated by the CYP3A4 enzyme, which results in the formation of norhydrocodone. pharmgkb.orgwikipedia.org

Norhydrocodone is considered the major metabolite of hydrocodone. nih.govwikipedia.org Studies on the excretion profiles of hydrocodone and its metabolites consistently show that norhydrocodone is produced in significant quantities. oup.com Following administration of hydrocodone, norhydrocodone is detected in urine at higher concentrations and for a longer duration than both the parent drug and hydromorphone. oup.comwada-ama.orgnih.gov In one study following a single 10 mg dose of hydrocodone, the peak urinary concentration for norhydrocodone ranged from 811 to 3,460 ng/mL, whereas hydrocodone's peak was 612 to 2,190 ng/mL and hydromorphone's was 102 to 342 ng/mL. nih.gov The extended detection window and high concentration make norhydrocodone a valuable and reliable urinary biomarker for verifying the use of hydrocodone. nih.govoup.com

The metabolic balance between the formation of hydromorphone and norhydrocodone can be influenced by several factors. For instance, genetic variations in CYP2D6 can lead to individuals being "poor metabolizers," which significantly decreases the formation of hydromorphone and may shift metabolism towards the CYP3A4 pathway, increasing norhydrocodone production. nih.govdrugbank.comsahmri.org.au Similarly, the co-administration of drugs that inhibit the CYP2D6 enzyme can also decrease hydromorphone production and result in a corresponding shift toward the formation of norhydrocodone. pharmgkb.org

The table below summarizes findings from a study on the urinary excretion of hydrocodone and its metabolites after a single dose, highlighting the prominence of norhydrocodone.

| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours post-dose) |

| Hydrocodone | 612 - 2,190 | 3.5 - 7.0 |

| Norhydrocodone | 811 - 3,460 | 4.3 - 13.0 |

| Hydromorphone | 102 - 342 | 6.25 - 26.75 |

| Data from a study involving a single 10 mg oral dose of hydrocodone in healthy volunteers. nih.gov |

Academic and Research Significance of Norhydrocodone Hydrochloride

The academic and research significance of this compound is multifaceted. It serves as a critical tool in forensic and clinical toxicology for monitoring hydrocodone use. cerilliant.com Because norhydrocodone is a metabolite unique to hydrocodone, its detection can help confirm that hydrocodone was the administered drug, which is particularly useful since hydromorphone is also available as a separate medication. nih.govoup.com

While for some time norhydrocodone was described as an inactive metabolite, more recent research has demonstrated that it is pharmacologically active. wikipedia.orgcerilliant.com Binding studies have established that norhydrocodone is a µ-selective opioid receptor agonist, similar to hydrocodone and hydromorphone. researchgate.netnih.gov Its in vivo activity, however, appears to be highly dependent on the route of administration, which is a key area of research. When administered systemically (subcutaneously) in animal models, norhydrocodone is substantially less potent in producing analgesia than hydrocodone. researchgate.netnih.gov This reduced effect is thought to be due to poor penetration of the blood-brain barrier. wikipedia.org

The table below presents comparative research findings on the analgesic potency of hydrocodone and its metabolites.

| Compound | Relative Analgesic Potency (Subcutaneous) | Relative Analgesic Potency (Intracerebroventricular) |

| Hydrocodone | 1 (Reference) | 1 (Reference) |

| Norhydrocodone | ~70-fold less potent than hydrocodone | Similar potency to hydrocodone |

| Hydromorphone | ~5.4-fold more potent than hydrocodone | ~96-fold more potent than hydrocodone |

| Data from in vivo analgesia studies in animal models. researchgate.netnih.gov |

Furthermore, this compound is used as a certified reference material and stable-labeled internal standard in analytical chemistry. cerilliant.comsigmaaldrich.comcaymanchem.com This is essential for the development and validation of sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), for the accurate quantification of hydrocodone and its metabolites in biological samples like urine, plasma, and oral fluid. cerilliant.comwmpllc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVZQPJFFRBEHK-NRGUFEMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71968-04-2 | |

| Record name | Morphinan-6-one, 4,5-epoxy-3-methoxy-, hydrochloride, (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71968-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 71968-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolism and Biotransformation Pathways of Norhydrocodone Hydrochloride

Hepatic Cytochrome P450 Enzyme System Involvement

The biotransformation of hydrocodone into its various metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system within the liver. mypcnow.org This complex family of enzymes is responsible for the oxidative metabolism of a wide array of substances. The formation of norhydrocodone (B1253062) is a direct result of the activity of specific CYP isozymes.

CYP3A4-Mediated N-Demethylation of Hydrocodone to Norhydrocodone

The principal metabolic pathway leading to the formation of norhydrocodone from hydrocodone is N-demethylation, a reaction primarily catalyzed by the CYP3A4 enzyme. clinpgx.orgtaylorandfrancis.com This process involves the removal of a methyl group from the nitrogen atom of the hydrocodone molecule. clinpgx.org Studies utilizing human liver microsomes have definitively identified CYP3A4 as the key enzyme responsible for this transformation. nih.govsahmri.org.aunih.gov The involvement of CYP3A4 is further substantiated by inhibition studies, where known inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to significantly decrease the formation of norhydrocodone. sahmri.org.aunih.gov Recombinant CYP3A4 has also been demonstrated to exclusively form norhydrocodone from hydrocodone. nih.govdrugbank.com

Comparative Metabolic Contribution of CYP2D6 and CYP3A4 to Hydrocodone Biotransformation

Hydrocodone undergoes two primary oxidative metabolic pathways: O-demethylation and N-demethylation. nih.gov While CYP3A4 is responsible for N-demethylation to norhydrocodone, the O-demethylation pathway, which leads to the formation of the active metabolite hydromorphone, is predominantly catalyzed by CYP2D6. clinpgx.orgclinpgx.org The formation of norhydrocodone via CYP3A4 represents a significant route of hydrocodone clearance. nih.gov In contrast, the conversion to hydromorphone by CYP2D6 is a quantitatively smaller pathway, though it is pharmacologically significant due to the higher potency of hydromorphone. taylorandfrancis.comnih.gov Inhibition of the CYP2D6 pathway can lead to a shift in hydrocodone metabolism, resulting in increased formation of norhydrocodone. clinpgx.org

Quantitative Characterization of Norhydrocodone Hydrochloride Formation in Biological Systems

The quantification of norhydrocodone in biological fluids such as urine and plasma is essential for understanding the pharmacokinetics of hydrocodone. Following oral administration of hydrocodone, norhydrocodone is a major metabolite found in urine. aafs.orgnih.gov In a study involving healthy volunteers who received a single dose of hydrocodone, norhydrocodone was found at higher concentrations and for a longer duration than the parent drug, hydrocodone. nih.gov

Peak concentrations of norhydrocodone in urine have been observed between 4.33 and 13 hours post-dose, with concentrations ranging from 811 to 3,460 ng/mL. nih.gov In chronic pain patients, norhydrocodone is often the most abundant metabolite detected in urine, with mean relative abundances reported to be as high as 62.4%. aafs.org This suggests that with chronic use, the N-demethylation pathway leading to norhydrocodone becomes more prominent. aafs.org In oral fluid, the concentration of norhydrocodone is detectable, though at significantly lower levels compared to hydrocodone. wmpllc.org

| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) |

|---|---|---|

| Hydrocodone | 612 - 2,190 | 3.5 - 7.0 |

| Norhydrocodone | 811 - 3,460 | 4.33 - 13.0 |

| Hydromorphone | 102 - 342 | 6.25 - 26.75 |

Genetic Polymorphisms and Their Influence on Norhydrocodone Metabolism

Genetic variations, or polymorphisms, in the genes encoding CYP450 enzymes can significantly impact drug metabolism. nih.govpainphysicianjournal.com The gene for CYP2D6 is highly polymorphic, leading to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). wolterskluwer.com

Individuals who are CYP2D6 poor metabolizers have a reduced capacity to convert hydrocodone to hydromorphone. clinpgx.orgsemanticscholar.org This diminished O-demethylation can result in a metabolic shift, causing a greater proportion of hydrocodone to be metabolized via the CYP3A4 pathway to norhydrocodone. clinpgx.org While the direct impact of CYP3A4 polymorphisms on norhydrocodone formation has been studied to a lesser extent in the context of hydrocodone, variations in CYP3A4 activity could theoretically influence the rate of norhydrocodone production. marshall.edu Studies have shown no significant effect of the CYP2D6 phenotype on the metabolism of hydrocodone to norhydrocodone, indicating that CYP3A4 activity is the primary determinant of norhydrocodone formation. clinpgx.org

In Vitro and In Vivo Studies of this compound Metabolic Kinetics

Both in vitro and in vivo studies have been instrumental in elucidating the metabolic kinetics of norhydrocodone formation.

In Vitro Studies: Experiments using human liver microsomes have been crucial in identifying the specific enzymes involved in hydrocodone metabolism and determining their kinetic parameters. nih.govnih.gov These studies have shown that norhydrocodone is formed by a single low-affinity enzyme, identified as CYP3A4. nih.govsahmri.org.au The Michaelis-Menten constant (Km) for the formation of norhydrocodone in human liver microsomes has been reported to be approximately 5.1 mM. nih.govdrugbank.com

| Metabolic Pathway | Metabolite | Primary Enzyme | Km (μM) |

|---|---|---|---|

| O-demethylation | Hydromorphone | CYP2D6 (high affinity) | 26 |

| N-demethylation | Norhydrocodone | CYP3A4 (low affinity) | 5100 |

Pharmacological Characterization of Norhydrocodone Hydrochloride Activity

Opioid Receptor Binding Profiles and Selectivity

Binding assays have established that norhydrocodone (B1253062) is a µ-selective opioid ligand, similar to its parent compound hydrocodone and the O-demethylated metabolite, hydromorphone. researchgate.netnih.gov However, its affinity for opioid receptors is comparatively lower than that of hydrocodone and hydromorphone. researchgate.net

Norhydrocodone demonstrates a clear affinity for the µ-opioid receptor, acting as an agonist with a potency comparable to hydrocodone in this regard. wikipedia.orgiiab.me Despite this, binding studies reveal a lower affinity for µ- and κ-opioid receptors when directly compared with hydrocodone and the much more potent hydromorphone. researchgate.net This indicates that while it is a µ-selective ligand, its binding strength is less than that of its precursor and its fellow metabolite, hydromorphone. nih.govresearchgate.net

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| Norhydrocodone | Data not specified in sources | Data not specified in sources | Data not specified in sources |

| Hydrocodone | Data not specified in sources | Data not specified in sources | Data not specified in sources |

| Hydromorphone | Data not specified in sources | Data not specified in sources | Data not specified in sources |

In Vivo Pharmacodynamic Effects in Preclinical Animal Models

Preclinical studies in animal models have been crucial in characterizing the in vivo activity of norhydrocodone, revealing a complex profile that is highly dependent on the route of administration.

In vivo studies have confirmed that norhydrocodone is capable of producing analgesia. researchgate.netnih.gov However, its efficacy varies significantly with the method of delivery, which is likely due to its poor penetration of the blood-brain barrier. wikipedia.org

Subcutaneous (SC) Administration: When administered subcutaneously, norhydrocodone produces analgesia, though it is substantially less potent than its parent compound. nih.gov The analgesic effect induced by subcutaneous norhydrocodone is understood to be a supraspinal effect, as it was completely blocked by intracerebroventricular administration of the opioid antagonist naltrexone (B1662487). researchgate.netnih.gov

Intrathecal (IT) Administration: Following intrathecal administration, norhydrocodone produces a shallow dose-response curve for analgesia, with a maximal effect of only 15-45%. researchgate.netnih.gov This is in contrast to hydrocodone and hydromorphone, which produce dose-dependent analgesia via this route. nih.gov

Intracerebroventricular (ICV) Administration: When administered directly into the cerebral ventricles, bypassing the blood-brain barrier, norhydrocodone demonstrates analgesic potency similar to that of hydrocodone. researchgate.netnih.gov

The analgesic effects observed across all three routes of administration were confirmed to be opioid receptor-mediated, as they were antagonized by subcutaneous naltrexone. researchgate.netnih.gov

A comparative analysis highlights the significant differences in analgesic potency between norhydrocodone, hydrocodone, and hydromorphone depending on the administrative route.

Subcutaneous Potency: Norhydrocodone is approximately 70-fold less potent than hydrocodone. In contrast, hydromorphone is about 5.4-fold more potent than hydrocodone. researchgate.netnih.gov

Intrathecal Potency: Hydromorphone is vastly more potent, showing approximately 174-fold greater potency than intrathecal hydrocodone. Norhydrocodone's effect is limited and does not follow a clear dose-dependent potency curve in the same manner. researchgate.netnih.gov

Intracerebroventricular Potency: Norhydrocodone exhibits a potency similar to hydrocodone. Hydromorphone, however, is approximately 96-fold more potent than hydrocodone via this route. researchgate.netnih.gov

| Compound | Subcutaneous (SC) | Intrathecal (IT) | Intracerebroventricular (ICV) |

|---|---|---|---|

| Norhydrocodone | ~70-fold Less Potent | Shallow Dose-Response, Maximal Effect 15-45% | Similar Potency |

| Hydromorphone | ~5.4-fold More Potent | ~174-fold More Potent | ~96-fold More Potent |

Alongside its analgesic properties, norhydrocodone has been observed to induce neuroexcitatory effects. Seizure activity was noted in preclinical models following intrathecal administration of norhydrocodone, as well as with hydrocodone and hydromorphone. nih.gov In inducing this seizure activity, norhydrocodone and hydromorphone were found to be approximately 3.7 to 4.6-fold more potent than hydrocodone. nih.gov

The mechanism underlying the observed neuroexcitatory phenomena, such as seizures, appears to be distinct from the compound's opioid receptor activity. nih.gov Crucially, the opioid antagonist naltrexone did not antagonize the seizure activity induced by norhydrocodone. researchgate.netnih.gov This finding strongly suggests that the seizures are not mediated by opioid receptors and points towards a separate, non-opioid receptor-mediated mechanism of action for these toxic effects. researchgate.netnih.gov

Investigations into Neuroexcitatory Phenomena

Modulation of Norhydrocodone Hydrochloride Pharmacological Effects by Opioid Antagonists

In vivo studies have confirmed that subcutaneously administered naltrexone can counteract the analgesia produced by norhydrocodone, regardless of whether norhydrocodone was administered subcutaneously, intrathecally, or intracerebroventricularly. nih.gov This antagonism confirms that the analgesic properties of norhydrocodone are tied to its activity at opioid receptors. nih.gov

Further investigation into the site of action reveals that the analgesic effect of norhydrocodone is likely mediated at the supraspinal level. nih.govresearchgate.net This was determined in experiments where norhydrocodone-induced analgesia (following subcutaneous administration) was entirely blocked by naltrexone administered directly into the cerebral ventricles (intracerebroventricularly). nih.govresearchgate.net

However, not all pharmacological effects of norhydrocodone are modulated by opioid antagonists. Seizure activity has been observed following the intrathecal administration of norhydrocodone. nih.govresearchgate.net Studies investigating this effect found that the opioid antagonist naltrexone did not antagonize this seizure activity. nih.govresearchgate.net This suggests that the convulsive effects of norhydrocodone are not mediated by opioid receptors. nih.govresearchgate.net

The differential modulation by naltrexone highlights the distinct mechanisms underlying the various pharmacological effects of norhydrocodone. While its analgesic effects are clearly opioid receptor-mediated, its potential for inducing seizures appears to stem from a different, non-opioid-related pathway. nih.gov

Table 1: Effect of Naltrexone on Norhydrocodone-Induced Pharmacological Effects

| Pharmacological Effect | Administration Route of Norhydrocodone | Modulating Agent | Outcome | Implied Mechanism |

|---|---|---|---|---|

| Analgesia | Subcutaneous, Intrathecal, Intracerebroventricular | Subcutaneous Naltrexone | Antagonized | Opioid Receptor-Mediated |

| Analgesia | Subcutaneous | Intracerebroventricular Naltrexone | Completely Blocked | Supraspinal Opioid Receptor-Mediated |

| Seizure Activity | Intrathecal | Naltrexone | Not Antagonized | Non-Opioid Receptor-Mediated |

Synthetic Chemistry and Derivative Research of Norhydrocodone Hydrochloride

Methodologies for Norhydrocodone (B1253062) Hydrochloride Synthesis and Purification

The synthesis of norhydrocodone from hydrocodone is centered on the N-demethylation of the tertiary amine in the morphinan (B1239233) scaffold. A variety of reagents and conditions have been developed to achieve this transformation, ranging from classical methods to more recent catalytic and electrochemical approaches. chim.it

Classical N-Demethylation Methods:

Von Braun Reaction: This early method utilizes cyanogen (B1215507) bromide (CNBr) to react with the tertiary amine, forming a cyanamide (B42294) intermediate. Subsequent hydrolysis, often under acidic or basic conditions, cleaves the cyanamide to yield the secondary amine, norhydrocodone. The industrial application of this method sometimes employs sulfuric acid for the hydrolysis step. chim.it

Chloroformate Reagents: Reaction of hydrocodone with reagents like methyl chloroformate results in a carbamate (B1207046) intermediate, which is then hydrolyzed to furnish the desired N-demethylated product. chim.itacs.org

Modern Catalytic and Electrochemical Methods:

Palladium-Catalyzed N-Demethylation: Palladium(II) acetate (B1210297) has been reported as a catalyst for the direct N-demethylation of hydrocodone to norhydrocodone. researchgate.net One report indicated a 40% yield using palladium acetate in refluxing benzene. researchgate.net This approach can also be part of a one-pot N-demethylation/N-acylation protocol to generate various N-acyl derivatives directly. acs.orgresearchgate.net

Iron-Catalyzed N-Demethylation: A two-step process involving the oxidation of hydrocodone to its N-oxide, followed by iron-catalyzed demethylation, presents an alternative. One method uses tetrasodium (B8768297) 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)TPPS] as a recyclable catalyst, offering high yields and more environmentally friendly conditions. organic-chemistry.org

Electrochemical N-Demethylation: Anodic oxidation offers a reagent-free method for N-demethylation. This technique generates an iminium ion from the tertiary amine, which can be hydrolyzed to the nor-opioid. acs.org This has been successfully applied to 14-hydroxy morphinans and can be performed in a flow electrolysis cell for scalability. acs.orgchemrxiv.org

Purification of the resulting norhydrocodone base is typically achieved using standard chromatographic techniques. The final step involves reacting the purified base with hydrochloric acid to precipitate Norhydrocodone Hydrochloride, ensuring a stable and solid form of the compound suitable for research and further synthetic applications.

Synthesis of Deuterated and Stable-Labeled Norhydrocodone Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for metabolic studies and as internal standards in quantitative analysis by mass spectrometry. iaea.orgresearchgate.netnih.gov The synthesis of deuterated analogs of norhydrocodone involves the incorporation of deuterium (B1214612) (²H) at specific molecular positions.

A common and crucial labeled analog is norhydrocodone-d3, where the three hydrogen atoms of the N-methyl group of the precursor (hydrocodone) are replaced with deuterium. This is often used as an internal standard for the accurate quantification of norhydrocodone in biological matrices like plasma and urine. dtic.milresearchgate.netoup.com The synthesis of such compounds typically involves using deuterated reagents during the initial stages of the opiate synthesis or through specific deuteration techniques applied to advanced intermediates. researchgate.netnih.gov

These stable-labeled analogs are essential for:

Pharmacokinetic Studies: To accurately trace the absorption, distribution, metabolism, and excretion of the drug and its metabolites. researchgate.netnih.gov

Quantitative Bioanalysis: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, deuterated internal standards are added to samples to correct for variations in sample preparation and instrument response, enabling precise and accurate measurement of analyte concentrations. dtic.miloup.com

Metabolite Identification: Labeled compounds help in elucidating metabolic pathways by allowing researchers to distinguish between the administered drug and its subsequent metabolites. taylorandfrancis.com

The table below shows examples of deuterated analogs used in research.

| Compound | Labeled Positions | Application |

| Norhydrocodone-d3 | N-Methyl group (of precursor) | Internal standard for LC-MS/MS |

| Hydrocodone-d6 | Various positions | Internal standard for LC-MS/MS |

| Hydromorphone-d6 | Various positions | Internal standard for LC-MS/MS |

This table is interactive and can be sorted by clicking on the column headers.

Chemical Derivatization Strategies for Structure-Activity Relationship Studies

Norhydrocodone possesses a secondary amine at the N-17 position, which is a prime site for chemical modification. chim.it This functional group allows for the synthesis of a wide array of derivatives to investigate how structural changes influence the compound's interaction with opioid receptors. These structure-activity relationship (SAR) studies are fundamental to the design of novel analgesics or opioid antagonists. nih.gov The secondary amine of norhydrocodone serves as a key intermediate for preparing important pharmaceutical agents like buprenorphine, naltrexone (B1662487), and naloxone. chim.itrug.nl

A primary strategy in derivatization is the N-alkylation of the secondary amine of norhydrocodone. This reaction is typically performed by treating norhydrocodone (or its precursor, noroxymorphone) with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a base. cdnsciencepub.comresearchgate.net This process re-establishes a tertiary amine but with a substituent other than the original methyl group.

The nature of the N-substituent dramatically influences the pharmacological profile of the resulting molecule, determining whether it acts as an agonist, antagonist, or mixed agonist-antagonist at opioid receptors. cdnsciencepub.com

Examples of N-Substituents and Their Influence:

N-Cyclopropylmethyl: This group is characteristic of several opioid antagonists or mixed agonist-antagonists. The synthesis of N-cyclopropylmethylnorhydrocodone would be a key step toward analogs of drugs like buprenorphine. cdnsciencepub.com

N-Allyl: The allyl group, introduced using a reagent like allyl bromide, is found in the classic opioid antagonist naloxone. cdnsciencepub.com

N-Phenethyl: The addition of a phenethyl group has been shown in other opioid scaffolds to significantly increase agonist potency.

The synthesis of these derivatives allows researchers to systematically probe the steric and electronic requirements of the opioid receptor binding pocket, contributing to the rational design of new therapeutic agents.

Advanced Analytical Methodologies for Norhydrocodone Hydrochloride Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of norhydrocodone (B1253062) in biological matrices due to its high sensitivity and selectivity. oup.comdtic.milnih.gov This methodology is frequently used in clinical and forensic toxicology to monitor patient compliance and identify potential drug diversion. oup.com

Validated LC-MS/MS methods have been established for the quantification of norhydrocodone in biological matrices such as human plasma and urine. dtic.milnih.govjohnshopkins.edu These methods typically involve chromatographic separation on a C18 reversed-phase column followed by detection using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. dtic.milnih.gov

Method validation ensures the reliability of the results. For instance, a method for plasma analysis demonstrated linearity over a range of 1–100 ng/mL with a correlation coefficient of ≥0.998. dtic.milnih.gov The lower limit of quantification (LOQ) was established at 1.0 ng/mL, and the limit of detection (LOD) was 0.25 ng/mL. dtic.milnih.gov Intra-day precision was found to be ≤5.6% coefficient of variation (CV), while inter-day precision over six days was ≤8.1% CV at concentrations of 2.5, 10, and 25 ng/mL. dtic.milnih.gov

In urine analysis, a validated LC-MS/MS assay reported an LOQ of 50 ng/mL for norhydrocodone. johnshopkins.edu Another study focusing on the urinary excretion profile of hydrocodone and its metabolites established a lower LOQ of 5 ng/mL and an LOD of 2.5 ng/mL for norhydrocodone. oup.comnih.gov These sensitive methods are crucial for detecting the analyte for an extended period after administration. oup.comoup.com

Below is a table summarizing the validation parameters from a study quantifying norhydrocodone in human plasma. dtic.milnih.gov

| Parameter | Result |

| Linearity Range | 1–100 ng/mL |

| Correlation Coefficient (r²) | ≥0.998 |

| Lower Limit of Quantification (LOQ) | 1.0 ng/mL |

| Limit of Detection (LOD) | 0.25 ng/mL |

| Intra-day Precision (CV) | ≤5.6% |

| Inter-day Precision (CV) | ≤8.1% |

The use of stable-isotope labeled (SIL) internal standards is a cornerstone of accurate quantitative analysis by LC-MS/MS, as they help to correct for variability in sample preparation and matrix effects. nih.govwaters.com In the analysis of norhydrocodone, deuterium-labeled analogs are commonly employed.

For example, norhydrocodone-d3 is frequently used as an internal standard in the quantification of norhydrocodone in both plasma and urine. dtic.milnih.govoup.com Other SIL internal standards, such as hydrocodone-d6 and hydromorphone-d6, are also used when simultaneously quantifying hydrocodone and its major metabolites. dtic.milnih.gov These standards are added to the biological samples before extraction and analysis. dtic.milnih.gov Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction recovery and ionization efficiency, allowing for more accurate and precise quantification. waters.com

The following table lists the transition ions monitored in an LC-MS/MS method for norhydrocodone and its deuterated internal standard. dtic.mil

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Norhydrocodone | 286.2 | 199.1, 241.1 |

| Norhydrocodone-d3 | 289.0 | 202.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly reported for norhydrocodone analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized. oup.comoup.com GC-MS methods have been described for the analysis of various opiates in biological samples, though many earlier methods did not specifically include norhydrocodone. oup.comoup.com For successful analysis of opiates like norhydrocodone by GC-MS, a derivatization step is typically required to increase their volatility. Silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique. ies.gov.pl

The analytical process involves sample extraction, derivatization of the dried extract, and subsequent injection into the GC-MS system. ies.gov.pl The instrument is typically equipped with a capillary column (e.g., HP5-MS) and operated in either scan or selected ion monitoring (SIM) mode for detection. ies.gov.pl

Sample Preparation Techniques for Optimal Norhydrocodone Hydrochloride Analysis

Effective sample preparation is crucial for removing interferences from complex biological matrices and concentrating the analyte of interest. The most common techniques for norhydrocodone analysis are enzymatic hydrolysis and solid-phase extraction (SPE). tiaft.org

Enzymatic Hydrolysis: Norhydrocodone, like other opioid metabolites, can be present in urine in both free and conjugated (glucuronide) forms. dtic.miloup.com To measure the total concentration, a hydrolysis step is necessary to cleave the glucuronide moiety. This is typically achieved by incubating the urine or plasma sample with a β-glucuronidase enzyme solution, often from Helix pomatia, at an elevated temperature (e.g., 60°C) for a couple of hours. dtic.miloup.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating norhydrocodone from biological fluids. dtic.milnih.govoup.comies.gov.pl Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, are particularly effective. dtic.mil A typical SPE procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte with a specific solvent mixture, such as methylene (B1212753) chloride–isopropyl alcohol–ammonium hydroxide. dtic.miloup.com The eluate is then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis. dtic.miloup.com

Utility of this compound as a Research Biomarker for Opioid Metabolism

Norhydrocodone is a valuable biomarker for confirming the use of hydrocodone. oup.comoup.comaafs.org It is a unique metabolite formed through the N-demethylation of hydrocodone, a pathway catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. oup.com

Research has shown that norhydrocodone is a prevalent and often dominant metabolite of hydrocodone, particularly in chronic users. aafs.org Studies on the excretion profiles of hydrocodone show that norhydrocodone is often detected at higher concentrations and for a longer duration than the parent drug, hydrocodone, or its other major metabolite, hydromorphone. oup.comnih.gov In one study, norhydrocodone was last detected up to 129 hours post-dose, whereas hydrocodone was detectable for up to 98 hours. oup.comoup.com The peak concentrations of norhydrocodone can also be significantly higher than those of hydrocodone. oup.comnih.gov

The detection of norhydrocodone in a urine sample provides conclusive evidence of hydrocodone consumption. johnshopkins.edu This is particularly important in cases where the parent drug is no longer detectable. johnshopkins.eduoup.com A significant number of urine specimens from pain patients have been found to contain norhydrocodone in the absence of hydrocodone, highlighting its importance in reducing false-negative results in compliance monitoring. johnshopkins.eduaafs.orgsemanticscholar.org

The table below presents data from a study on the urinary excretion of hydrocodone and its metabolites following a single dose. oup.comnih.gov

| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours post-dose) |

| Hydrocodone | 612–2,190 | 3:30–7:00 |

| Hydromorphone | 102–342 | 6:15–26:45 |

| Norhydrocodone | 811–3,460 | 4:20–13:00 |

Structure Activity Relationship Sar Studies and Molecular Modeling of Norhydrocodone Hydrochloride

Correlating Structural Features of Norhydrocodone (B1253062) Hydrochloride with Opioid Receptor Binding and Pharmacological Activity

Norhydrocodone is the major metabolite of the opioid analgesic hydrocodone, formed by N-demethylation, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgtaylorandfrancis.com This structural modification, the removal of the methyl group from the nitrogen atom at position 17, is a critical determinant of its pharmacological profile.

Studies have established that norhydrocodone is an agonist of the µ-opioid receptor (MOR), exhibiting a potency similar to its parent compound, hydrocodone. wikipedia.org However, its analgesic effect when administered peripherally is minimal. wikipedia.org This discrepancy between in vitro receptor affinity and in vivo analgesic activity is a key aspect of its SAR.

The primary structural difference between norhydrocodone and hydrocodone is the nature of the substituent at the nitrogen atom. In norhydrocodone, this is a secondary amine (NH), whereas in hydrocodone, it is a tertiary amine (N-CH₃). The N-substituent on the morphinan (B1239233) skeleton plays a significant role in defining the pharmacological behavior of opioids. nih.gov For instance, the replacement of the N-methyl group in morphine with an N-phenethyl group can lead to a significant increase in µ-opioid receptor affinity and agonist potency. nih.govresearchgate.net Conversely, the complete removal of the N-methyl group, as in the case of norhydrocodone, has profound effects on its ability to cross the blood-brain barrier, thereby limiting its central analgesic effects. wikipedia.org

Binding affinity studies have provided quantitative insights into the interaction of norhydrocodone with opioid receptors. One study using mouse spinal cord tissue homogenate demonstrated that norhydrocodone, hydrocodone, and its other metabolite, hydromorphone, are all µ-selective opioid ligands. researchgate.net The binding affinities (Ki) for these compounds at the µ- and κ-opioid receptors are presented in the table below.

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

|---|---|---|

| Norhydrocodone | 23.4 ± 3.2 | 238 ± 25 |

| Hydrocodone | 15.8 ± 1.8 | 165 ± 15 |

| Hydromorphone | 1.9 ± 0.2 | 112 ± 12 |

Data from Navani & Yoburn, 2013. nih.gov

These data indicate that norhydrocodone has a slightly lower affinity for the µ-opioid receptor compared to hydrocodone, and both have a significantly lower affinity than hydromorphone. researchgate.net The lower affinity of norhydrocodone at both µ- and κ-opioid receptors compared to hydrocodone highlights the influence of the N-demethylation on receptor binding. researchgate.net

In vivo studies further underscore the importance of the structural features of norhydrocodone. Following intracerebroventricular administration, which bypasses the blood-brain barrier, norhydrocodone demonstrates analgesic potency similar to hydrocodone. nih.gov This finding confirms that the molecule retains its intrinsic activity at the receptor level and that its limited peripheral analgesic effect is primarily a consequence of its poor central nervous system penetration. wikipedia.orgnih.gov

Role of Physicochemical Properties (e.g., lipophilicity) in Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. In the context of norhydrocodone hydrochloride, physicochemical properties, particularly lipophilicity, play a crucial role in its QSAR, primarily by influencing its ability to cross the blood-brain barrier (BBB).

Lipophilicity is a key determinant of a drug's ability to permeate biological membranes, including the BBB. nih.govfrontiersin.org Generally, a moderate degree of lipophilicity is optimal for CNS penetration. nih.gov Highly hydrophilic compounds are unable to efficiently cross the lipid-rich BBB, while highly lipophilic compounds may be retained in the membrane or be subject to efflux by transporters. nih.gov

QSAR studies on various series of compounds have consistently demonstrated the importance of lipophilicity (often expressed as logP or logD) as a descriptor for predicting BBB permeability. nih.govfrontiersin.orgosti.gov These models often take the form of linear or non-linear equations that relate biological activity (such as logBB, the logarithm of the brain-to-blood concentration ratio) to physicochemical descriptors.

For instance, a general QSAR model for BBB penetration might look like: logBB = c₀ + c₁ * logP - c₂ * PSA + c₃ * MW + ...

Where:

logBB is the measure of BBB penetration.

logP is the logarithm of the partition coefficient, a measure of lipophilicity.

PSA is the polar surface area.

MW is the molecular weight.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

In such a model, a positive coefficient for logP would indicate that increased lipophilicity favors BBB penetration, while a negative coefficient for PSA would suggest that a larger polar surface area hinders it. The increased polarity and likely lower logP of norhydrocodone compared to hydrocodone would, according to such a QSAR model, predict its reduced ability to cross the BBB.

The development of robust QSAR models can aid in the early-stage prediction of the pharmacokinetic and pharmacodynamic properties of new chemical entities, including their potential for CNS activity. nih.govfrontiersin.org

Computational Approaches for Elucidating Molecular Interactions and Dynamics

Computational methods, including molecular docking and molecular dynamics simulations, provide powerful tools for investigating the interactions between ligands like norhydrocodone and their receptor targets at an atomic level. These techniques offer insights that complement experimental SAR studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nrfhh.comnih.gov For norhydrocodone, docking studies with the µ-opioid receptor would aim to identify the specific amino acid residues in the binding pocket that interact with the molecule and the nature of these interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions).

While specific docking studies for norhydrocodone were not found in the provided search results, studies on related morphinans provide a framework for understanding its likely binding mode. nih.govdrugbank.com Key interactions for morphinan-based opioids at the µ-opioid receptor typically involve:

An ionic interaction between the protonated nitrogen of the ligand and the negatively charged Asp147 residue in transmembrane helix 3 (TM3). nih.gov

Hydrogen bonding interactions involving the phenolic hydroxyl group (if present) and other polar groups on the ligand with residues such as Tyr148, His297, and others within the binding pocket. nih.gov

Hydrophobic interactions between the aromatic and aliphatic portions of the ligand and nonpolar residues lining the binding cavity.

The absence of the N-methyl group in norhydrocodone compared to hydrocodone would likely lead to subtle differences in the steric and electronic environment around the nitrogen atom, potentially influencing its interaction with the receptor and surrounding water molecules.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex by simulating its movement over time. nih.gov MD simulations can reveal the stability of the docked pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions. nih.gov For norhydrocodone, MD simulations could help to:

Assess the stability of the ionic bond with Asp147.

Characterize the dynamics of hydrogen bond networks.

Explore conformational changes in the receptor upon ligand binding.

Compare the dynamic behavior of the norhydrocodone-receptor complex with that of the hydrocodone-receptor complex to understand the impact of N-demethylation on receptor activation.

In silico methods for predicting SAR are becoming increasingly important in drug discovery. digitellinc.com These approaches use computational models to estimate the biological activity of compounds based on their chemical structure, reducing the need for extensive experimental testing.

For norhydrocodone and its potential analogs, various in silico techniques could be employed to predict their SAR:

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a ligand to bind to a specific receptor. A pharmacophore model for the µ-opioid receptor could be used to screen virtual libraries of norhydrocodone derivatives to identify those with a high probability of binding.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build 3D models that relate the steric and electrostatic fields of a series of molecules to their biological activities. nih.gov For a series of norhydrocodone analogs with varying substituents, 3D-QSAR could be used to generate predictive models and contour maps that visualize the regions where modifications would likely increase or decrease activity. nih.gov

Machine Learning: Modern machine learning algorithms can be trained on large datasets of compounds with known activities to develop predictive models. digitellinc.com These models can learn complex relationships between molecular descriptors and biological activity. A machine learning model trained on a diverse set of opioids could be used to predict the µ-opioid receptor affinity and functional activity of norhydrocodone and its derivatives. digitellinc.com

The predictive power of these in silico models relies heavily on the quality and diversity of the training data. digitellinc.com While a specific predictive model for the SAR of norhydrocodone is not detailed in the search results, the application of these computational tools holds significant promise for guiding the design of new opioid ligands with desired pharmacological profiles.

Interactions Influencing Norhydrocodone Hydrochloride Metabolism and Activity

Effects of Cytochrome P450 Enzyme Inhibitors on Norhydrocodone (B1253062) Hydrochloride Concentrations

The formation of norhydrocodone is highly dependent on the activity of CYP3A4. nih.govtaylorandfrancis.com Therefore, the presence of CYP3A4 inhibitors can lead to a significant decrease in plasma concentrations of norhydrocodone. clinpgx.org Studies have demonstrated that potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and troleandomycin, substantially inhibit the formation of norhydrocodone from hydrocodone. nih.govresearchgate.net Other medications known to inhibit CYP3A4 activity include certain macrolide antibiotics (e.g., clarithromycin), antiretrovirals, and calcium channel blockers. oup.com

Conversely, the metabolism of hydrocodone also proceeds via an alternative pathway, O-demethylation, which is catalyzed by the CYP2D6 enzyme to produce hydromorphone. clinpgx.orgnih.govdoi.org When the CYP2D6 enzyme is inhibited, the metabolic pathway shifts, favoring the N-demethylation route. clinpgx.org This results in an increased formation of norhydrocodone. clinpgx.org For instance, the co-administration of hydrocodone with CYP2D6 inhibitors such as paroxetine, duloxetine, sertraline, or bupropion (B1668061) has been shown to decrease the production of hydromorphone and increase the formation of norhydrocodone. clinpgx.org

The table below summarizes the effects of different CYP450 inhibitors on norhydrocodone concentrations.

| Enzyme Inhibited | Inhibitor Examples | Effect on Norhydrocodone Concentration | Mechanism |

| CYP3A4 | Ketoconazole, Troleandomycin, Clarithromycin nih.govoup.com | Decrease clinpgx.org | Direct inhibition of the enzyme responsible for converting hydrocodone to norhydrocodone. nih.govclinpgx.org |

| CYP2D6 | Paroxetine, Duloxetine, Sertraline, Bupropion clinpgx.org | Increase clinpgx.org | Inhibition of the alternative metabolic pathway (O-demethylation), shunting hydrocodone metabolism towards the N-demethylation pathway, which produces norhydrocodone. clinpgx.org |

Pharmacokinetic Interactions with Concurrently Administered Compounds

Pharmacokinetic interactions occur when one drug affects the absorption, distribution, metabolism, or excretion of another. For norhydrocodone, the most significant interactions involve compounds that alter the activity of its primary metabolizing enzyme, CYP3A4. nih.govaegislabs.com

In vitro studies have identified several compounds that can inhibit the CYP3A4-mediated metabolism of hydrocodone, thereby affecting norhydrocodone levels.

Ketoconazole and Troleandomycin : These are strong CYP3A4 inhibitors that have been shown to significantly block the formation of norhydrocodone. nih.gov

Cannabidiol (CBD) : Research has indicated that CBD can competitively inhibit the CYP3A4-mediated metabolism of hydrocodone. wsu.edu This suggests that concurrent use of CBD could lead to decreased formation of norhydrocodone. wsu.edu

Conversely, drugs that inhibit the CYP2D6 pathway can lead to elevated levels of norhydrocodone.

Quinidine (B1679956) : As a potent inhibitor of CYP2D6, quinidine can reduce the formation of hydromorphone, thereby redirecting hydrocodone metabolism toward the CYP3A4 pathway and increasing norhydrocodone production. oup.com

Antidepressants : Certain selective serotonin (B10506) reuptake inhibitors (SSRIs) and other antidepressants like paroxetine, duloxetine, and bupropion are known inhibitors of CYP2D6 and can shift hydrocodone metabolism to favor norhydrocodone formation. clinpgx.org

The following table details the pharmacokinetic interactions of specific compounds with the metabolism of hydrocodone to norhydrocodone.

| Interacting Compound | Enzyme Affected | Resulting Impact on Norhydrocodone Formation |

| Ketoconazole | CYP3A4 (Inhibition) nih.gov | Decreased formation nih.gov |

| Troleandomycin | CYP3A4 (Inhibition) nih.gov | Decreased formation nih.gov |

| Cannabidiol (CBD) | CYP3A4 (Inhibition) wsu.edu | Potential for decreased formation wsu.edu |

| Paroxetine | CYP2D6 (Inhibition) clinpgx.org | Increased formation clinpgx.org |

| Duloxetine | CYP2D6 (Inhibition) clinpgx.org | Increased formation clinpgx.org |

| Sertraline | CYP2D6 (Inhibition) clinpgx.org | Increased formation clinpgx.org |

| Bupropion | CYP2D6 (Inhibition) clinpgx.org | Increased formation clinpgx.org |

| Quinidine | CYP2D6 (Inhibition) oup.com | Increased formation oup.com |

Future Research Trajectories and Translational Implications in Norhydrocodone Hydrochloride Pharmacology

Unexplored Metabolic Pathways and Minor Metabolites

The metabolism of hydrocodone is complex, primarily proceeding via O-demethylation by the cytochrome P450 2D6 (CYP2D6) enzyme to form hydromorphone, and N-demethylation by CYP3A4 to produce norhydrocodone (B1253062). oup.comclinpgx.orgforensicrti.org However, beyond these major pathways, a number of minor metabolites have been identified, and the potential for other, as-yet-unidentified metabolic routes exists.

Research has identified metabolites such as dihydrocodeine (DHC) and the C6-keto reduction products 6-α-hydrocol and 6-β-hydrocol. oup.comtestcatalog.orgark-tdm.com One study noted that hydrocodone is excreted in urine as the unchanged drug, norhydrocodone, conjugated hydromorphone, 6-hydrocodol, and conjugated 6-hydromorphol. aafs.org The clinical significance and pharmacological activity of these minor metabolites remain largely uncharacterized. Future research should focus on:

Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry to conduct untargeted metabolomics studies on individuals administered hydrocodone. This could uncover novel, low-abundance metabolites of norhydrocodone itself or alternative hydrocodone biotransformation pathways.

Enzymatic Pathway Elucidation: Investigating the specific enzymes, beyond CYP3A4 and CYP2D6, that may contribute to the formation of minor metabolites. Isoenzymes such as CYP2B6 and CYP2C19 have been suggested to play a partial role. frontiersin.org

Norhydrocodone is consistently detected at higher concentrations and for a longer duration than the parent drug, hydrocodone, making it a valuable biomarker. oup.comresearchgate.net In studies of urine from patients on chronic opioid therapy, norhydrocodone was found to be a prevalent and dominant metabolite. aafs.org Further exploration of its metabolic fate, including potential conjugation or further biotransformation, is warranted.

Advanced Preclinical Models for Pharmacological Evaluation

The in-vivo activity of norhydrocodone has been documented, establishing it as a µ-selective opioid ligand that produces analgesia. nih.gov Preclinical studies have demonstrated that its analgesic effects are likely mediated supraspinally. nih.gov However, these evaluations have largely relied on conventional rodent models. Significant species differences in hydrocodone metabolism have been observed; for instance, rats primarily utilize O-demethylation, whereas dogs favor N-demethylation. frontiersin.org This highlights the limitations of standard animal models in perfectly replicating human pharmacology.

Future research would benefit from the adoption of more advanced preclinical models to provide a more nuanced understanding of norhydrocodone's effects:

Humanized Mouse Models: Employing transgenic mice expressing human CYP2D6 and CYP3A4 enzymes to more accurately model the metabolic disposition of hydrocodone to norhydrocodone and hydromorphone as seen in humans.

Organoid and Microphysiological Systems: Using liver organoids or "liver-on-a-chip" systems derived from human cells to study the metabolism of hydrocodone and the formation of norhydrocodone in a controlled, human-relevant in vitro environment.

Sophisticated Behavioral Assays: Moving beyond simple analgesia tests (e.g., tail flick) to more complex behavioral paradigms that can assess aspects like affective components of pain, abuse liability, and cognitive side effects, providing a richer pharmacological profile of norhydrocodone. nih.gov

Innovations in Analytical Detection and Quantitation

The detection and quantification of norhydrocodone are critical for clinical toxicology, pain management compliance monitoring, and pharmacokinetic studies. testcatalog.orgaafs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, offering high sensitivity and specificity for analyzing norhydrocodone in biological matrices like urine and plasma. nih.govnih.govdtic.mil

Validated LC-MS/MS methods have achieved lower limits of quantification (LOQ) of 1.0 ng/mL in plasma and 5 ng/mL in urine, with limits of detection (LOD) as low as 0.25 ng/mL. nih.govnih.govdtic.mil While effective, the field continues to evolve, with innovations aimed at improving throughput, sensitivity, and accessibility.

Future directions in analytical methodology include:

High-Resolution Mass Spectrometry (HRMS): The application of techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry can enable retrospective analysis of data for previously unidentified metabolites and provide greater confidence in compound identification.

Dried Blood Spot (DBS) Sampling: Developing and validating methods for quantifying norhydrocodone from DBS samples would facilitate easier sample collection, transport, and storage, particularly for large-scale pharmacokinetic or epidemiological studies.

Advanced Immunoassays: While current immunoassays can be used for initial screening, they may lack the specificity of mass spectrometry. ark-tdm.com The development of highly specific monoclonal antibodies for norhydrocodone could lead to more reliable and rapid point-of-care screening tests.

Miniaturization and Automation: Integrating automated sample preparation techniques with microflow LC systems can increase sample throughput, reduce solvent consumption, and lower operational costs in high-volume testing laboratories.

The inclusion of norhydrocodone in testing panels is considered essential for the accurate interpretation of hydrocodone use, as some specimens may contain the metabolite even when the parent drug is no longer detectable. clinpgx.orgjohnshopkins.edu

| Parameter | Method | Matrix | LLOQ/LOQ | LOD | Reference |

| Quantitation | LC-MS/MS | Plasma | 1.0 ng/mL | 0.25 ng/mL | nih.govdtic.mil |

| Quantitation | LC-MS/MS | Urine | 5.0 ng/mL | 2.5 ng/mL | oup.comnih.gov |

| Screening | Homogeneous Immunoassay | Urine | 55.0 ng/mL | N/A | ark-tdm.com |

Computational Design of Norhydrocodone Hydrochloride Analogs

Computational, or in silico, drug design offers a powerful strategy for discovering novel therapeutic agents by predicting molecular interactions and properties before undertaking costly and time-consuming synthesis. wiley.com This approach has been applied to the hydrocodone scaffold to design new analogs with potentially improved properties.

In one such study, hydrocodone was used as a template for the computational design of novel µ-opioid receptor agonists. nih.gov The process involved:

Bioisosteric Replacement: Using software to modify functional groups on the parent molecule to enhance binding affinity or other properties. In this case, the methyl group on hydrocodone was targeted. nih.gov

Molecular Docking: Simulating the binding of the newly designed analogs to the crystal structure of the µ-opioid receptor to predict binding affinity, represented by a "docking score."

ADMET Screening: Computationally evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the new candidates to assess their drug-likeness and potential for oral bioavailability. nih.gov

This process yielded two novel candidates with significantly improved docking scores compared to hydrocodone (~39% and ~63% improvement, respectively) and favorable ADMET profiles. nih.gov While this work started from hydrocodone, the same principles can be applied starting from the norhydrocodone structure. Given that norhydrocodone lacks the N-methyl group, it presents a different starting scaffold that could be explored for designing analogs with unique pharmacological profiles, such as peripheral restriction or biased agonism, which could potentially separate therapeutic effects from adverse effects. Future computational studies could focus on modifying the norhydrocodone backbone to design biased ligands that preferentially activate certain downstream signaling pathways over others, a key goal in modern opioid research.

Q & A

Q. What validated analytical methods are recommended for quantifying Norhydrocodone Hydrochloride in biological matrices?

this compound can be reliably quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:

- Chromatographic conditions : A C18 column (e.g., 2.1 × 100 mm, 3.5 µm), mobile phase of 0.1% formic acid in water and methanol, and a flow rate of 0.3 mL/min.

- Detection : Electrospray ionization (ESI) in positive mode, with transitions optimized for Norhydrocodone (m/z 302.2 → 199.1) and its deuterated internal standard (m/z 305.2 → 202.1).

- Sample preparation : Solid-phase extraction (SPE) using Phenomenex Strata-X cartridges, validated for recovery rates >85% in urine and wastewater .

- Validation criteria : Linearity (r² > 0.999), accuracy (92–107%), and precision (RSD <8%) across 1–100 ng/mL ranges .

Q. How should researchers handle this compound reference standards to ensure data reproducibility?

- Storage : Store lyophilized standards at -20°C in amber vials to prevent photodegradation. Reconstituted solutions in methanol should be aliquoted and used within 1 month to avoid freeze-thaw degradation .

- Quality control : Use certified reference materials (CRMs) from suppliers like Cerilliant® or LGC Standards, which provide ISO-compliant certificates of analysis (CoA) with purity ≥98% .

Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?

Norhydrocodone is a major metabolite of hydrocodone via CYP3A4-mediated N-demethylation. Key considerations:

- In vitro studies : Use human liver microsomes (HLMs) with NADPH cofactors to model metabolic stability.

- In vivo studies : Monitor urinary excretion kinetics, as 5–10% of hydrocodone is typically converted to Norhydrocodone in humans. Co-administration of CYP3A4 inhibitors (e.g., ritonavir) may alter metabolite ratios, requiring adjusted sampling intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in Norhydrocodone concentration data between wastewater epidemiology and clinical studies?

Discrepancies often arise from:

- Sampling bias : Wastewater studies (e.g., during mass gatherings) may overrepresent transient populations, unlike controlled clinical trials .

- Degradation factors : Norhydrocodone stability in wastewater varies with pH, temperature, and microbial activity. Use isotopically labeled internal standards (e.g., Norhydrocodone-D3) to correct for losses during storage and processing .

- Normalization methods : Normalize concentrations to creatinine levels in urine or population biomarkers (e.g., 5-HIAA) in wastewater to improve cross-study comparability .

Q. What experimental designs are optimal for studying Norhydrocodone's role in opioid-induced hyperalgesia (OIH)?

- Animal models : Use chronic constriction injury (CCI) rats with osmotic pumps delivering hydrocodone (1–5 mg/kg/day). Measure Norhydrocodone plasma levels via LC-MS/MS and correlate with mechanical allodynia thresholds (von Frey test).

- Human cohorts : Conduct longitudinal studies with opioid-tolerant patients, analyzing serum Norhydrocodone concentrations and quantitative sensory testing (QST) outcomes. Adjust for CYP3A4 polymorphisms using genotyping .

Q. How do analytical interferences from structurally similar opioids impact Norhydrocodone quantification, and how can they be mitigated?

- Challenge : Hydromorphone and oxymorphone share fragmentation patterns with Norhydrocodone in LC-MS/MS.

- Solutions :

- Optimize chromatographic resolution by adjusting gradient elution (e.g., 5–95% methanol over 10 minutes) to separate Norhydrocodone (RT: 6.2 min) from hydromorphone (RT: 5.8 min) .

- Employ high-resolution mass spectrometry (HRMS) for isotopic pattern differentiation (e.g., m/z 302.1753 for Norhydrocodone vs. 302.1384 for hydromorphone) .

Methodological Resources

- Reference standards : LGCFOR0122.00 (this compound, CAS 6533-00-2) from LGC Standards .

- Protocols : Wastewater sample extraction and SPE protocols detailed in Journal of Analytical Toxicology (2016;40:330–337) .

- Data validation tools : LOINC codes 61421-4 (qualitative detection) and 78868-7 (quantitative cutoff) for standardized reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.